Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride
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Overview
Description
Ethyl 2,2-difluoro-6-azaspiro[34]octane-7-carboxylate hydrochloride is a chemical compound with the molecular formula C10H16ClF2NO2 It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride involves multiple steps. One common approach is the annulation strategy, which involves the formation of the spirocyclic structure through the annulation of cyclopentane and four-membered rings. This method employs readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective functional group transformations, and purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure is believed to play a crucial role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride: A similar spirocyclic compound with comparable structural features.
Methyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate: Another derivative with slight variations in the ester group.
Uniqueness
Ethyl 2,2-difluoro-6-azaspiro[34]octane-7-carboxylate hydrochloride is unique due to its specific ethyl ester group and hydrochloride salt form, which may influence its solubility, stability, and reactivity compared to similar compounds
Properties
Molecular Formula |
C10H16ClF2NO2 |
---|---|
Molecular Weight |
255.69 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H15F2NO2.ClH/c1-2-15-8(14)7-3-9(6-13-7)4-10(11,12)5-9;/h7,13H,2-6H2,1H3;1H |
InChI Key |
WDSYUIPUBIFMBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CC(C2)(F)F)CN1.Cl |
Origin of Product |
United States |
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